molecular formula C8H10 B14498286 2-Ethenylcyclohexa-1,3-diene CAS No. 62939-61-1

2-Ethenylcyclohexa-1,3-diene

Cat. No.: B14498286
CAS No.: 62939-61-1
M. Wt: 106.16 g/mol
InChI Key: OZTKINGBFVDAQR-UHFFFAOYSA-N
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Description

2-Ethenylcyclohexa-1,3-diene (C8H10) is a substituted cyclic 1,3-diene that serves as a versatile building block in synthetic organic chemistry. Its core structure incorporates a reactive diene system, making it a valuable substrate for cycloaddition reactions, most notably the Diels-Alder reaction . In this context, it facilitates the synthesis of complex bicyclic and polycyclic organic frameworks in a single, atom-efficient step . The ethenyl (vinyl) substituent on the diene ring can further modulate its electronic properties and offers an additional site for subsequent chemical modification or polymerization. Compounds featuring the 1,3-cyclohexadiene scaffold are found in various natural products and biologically active molecules, underscoring the utility of this diene in the preparation of structurally complex targets . Researchers value this compound for its role in constructing carbocyclic systems with high stereoselectivity. This product is intended for research applications as a chemical synthon and is For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62939-61-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

2-ethenylcyclohexa-1,3-diene

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h2,4,6-7H,1,3,5H2

InChI Key

OZTKINGBFVDAQR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCC=C1

Origin of Product

United States

Nomenclature and Advanced Structural Elucidation Conventions for 2 Ethenylcyclohexa 1,3 Diene

Systematic IUPAC Naming Principles and Positional Isomerism of 2-Ethenylcyclohexa-1,3-diene

The IUPAC nomenclature provides a standardized method for naming chemical compounds, ensuring that each distinct compound has a unique and descriptive name. The systematic name "this compound" is derived by following a set of established rules. libretexts.orgntu.edu.sgmsu.edu

The naming process begins with identifying the principal functional group and the parent hydrocarbon chain or ring. In this case, the core structure is a six-membered carbon ring containing two double bonds, which is identified as a cyclohexadiene. ntu.edu.sgmsu.edu The presence of more than one double bond is indicated by the "-diene" suffix. vanderbilt.eduorganicchemistrytutor.com

Numbering of the carbon atoms in the ring is crucial for defining the location of the double bonds and any substituents. For cycloalkenes, the carbons of a double bond are assigned the lowest possible numbers, typically 1 and 2. msu.eduvanderbilt.edu In this compound, the double bonds are located between carbons 1 and 2, and between carbons 3 and 4, hence the name "cyclohexa-1,3-diene".

A substituent group is attached to the ring. This substituent is a two-carbon chain with a double bond, known as an ethenyl group (commonly called a vinyl group). libretexts.org According to IUPAC rules, the position of this substituent must be indicated by a number. The numbering of the ring is done in such a way that the substituent is assigned the lowest possible number, while still giving the double bonds priority. In this case, the ethenyl group is located on the second carbon atom of the cyclohexadiene ring, leading to the prefix "2-Ethenyl".

Combining these elements results in the full systematic IUPAC name: This compound .

Positional Isomerism:

Positional isomers are structural isomers that have the same carbon skeleton and the same functional groups but differ in the location of these groups on the skeleton. wikipedia.org For this compound, positional isomers would involve different arrangements of the ethenyl group and the double bonds around the cyclohexadiene ring. Examples of positional isomers include:

1-Ethenylcyclohexa-1,3-diene

5-Ethenylcyclohexa-1,3-diene nih.gov

1-Ethenylcyclohexa-1,4-diene

3-Ethenylcyclohexa-1,4-diene

Table 1: IUPAC Naming Breakdown for this compound

Component Explanation
cyclohexa- Indicates a six-membered carbon ring.
-1,3-diene Specifies the presence of two double bonds, starting at positions 1 and 3 of the ring.
2-Ethenyl- Denotes a two-carbon substituent with a double bond (vinyl group) attached to the second carbon of the ring.

Analysis of Common and Trivial Nomenclatures in Scholarly Literature

While the systematic IUPAC name provides a precise and unambiguous identifier, common or trivial names are often used in scientific literature for convenience. For this compound, a frequently encountered common name is 2-vinylcyclohexa-1,3-diene . molbase.comchegg.com

The term "vinyl" is a widely accepted common name for the ethenyl group (CH₂=CH-). libretexts.org Its use in naming this compound is prevalent in various chemical contexts. The parent name "cyclohexadiene" remains the same, and the numbering follows the same principles as the IUPAC name.

It is important for researchers to be familiar with both the systematic and common names to effectively search and comprehend the existing body of literature on this compound. While "2-vinylcyclohexa-1,3-diene" is less formal, its usage is well-established. Other variations in nomenclature are less common but may be encountered in older literature or specific contexts.

Table 2: Common vs. Systematic Nomenclature

Name Type Full Name Justification
Systematic (IUPAC) This compound Follows formal rules for naming substituents and parent structures. "Ethenyl" is the official IUPAC term.
Common/Trivial 2-Vinylcyclohexa-1,3-diene Uses the common name "vinyl" for the ethenyl substituent, which is widely recognized in the chemical community.

Stereochemical Considerations and Conformational Analysis of the this compound Framework

The three-dimensional structure of this compound is a critical aspect of its chemical identity and reactivity. This involves considering both its stereochemistry and conformational possibilities.

Stereochemistry:

The presence of a substituent on the cyclohexadiene ring can introduce chirality. In the case of this compound, the molecule does not possess a plane of symmetry, and therefore, it is chiral. This means that it can exist as a pair of non-superimposable mirror images, known as enantiomers. However, the specific stereochemistry (R or S configuration) would need to be determined through experimental analysis or advanced computational modeling. The presence of stereoisomers is a key consideration in its synthesis and biological applications, as different enantiomers can exhibit distinct properties. mvpsvktcollege.ac.inchemistryschool.net

Conformational Analysis:

The cyclohexadiene ring is not planar. It adopts a non-planar conformation to relieve ring strain. Unlike cyclohexane, which has well-defined chair and boat conformations, the presence of double bonds in cyclohexadiene results in a more constrained and distorted ring structure. The cyclohexa-1,3-diene ring is often described as having a distorted envelope or half-chair conformation. researchgate.net

The ethenyl substituent at the 2-position will have a specific spatial orientation relative to the ring. The preferred conformation will be the one that minimizes steric hindrance. msu.edulibretexts.org For substituted cyclohexanes, substituents generally prefer to occupy an equatorial-like position to avoid unfavorable 1,3-diaxial interactions. minia.edu.eglibretexts.org In the context of the distorted cyclohexa-1,3-diene ring, the ethenyl group will adopt a conformation that minimizes its interaction with the adjacent hydrogen atoms on the ring.

Table 3: Key Structural Features of this compound

Feature Description
Chirality The molecule is chiral and can exist as a pair of enantiomers.
Ring Conformation The cyclohexa-1,3-diene ring adopts a non-planar, distorted conformation, often described as an envelope or half-chair.
Substituent Orientation The 2-ethenyl group will adopt a spatial orientation that minimizes steric strain with the ring.
Rotational Isomerism Rotation around the C-C single bond connecting the ethenyl group to the ring leads to different rotational isomers (rotamers).

Advanced Synthetic Methodologies for 2 Ethenylcyclohexa 1,3 Diene and Its Derivatives

Strategies for Regioselective Construction of the Cyclohexadiene Ring System

The formation of the 1,3-cyclohexadiene core with precise control over the placement of double bonds is paramount for the synthesis of 2-ethenylcyclohexa-1,3-diene. Various strategies have been developed to achieve this, ranging from classical elimination reactions to modern transition-metal-catalyzed approaches.

Dehydrohalogenation Routes to 1,3-Cyclohexadienes and their Derivatives

Dehydrohalogenation of dihalogenated cyclohexanes is a classical yet effective method for the synthesis of cyclohexadienes. This approach typically involves the elimination of two equivalents of a hydrogen halide using a base. The regioselectivity of the elimination is a critical factor and is influenced by the nature of the substrate, the base employed, and the reaction conditions. For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield 1,3-cyclohexadiene.

While direct dehydrohalogenation to form this compound from a pre-functionalized precursor is plausible, the challenge lies in the synthesis of the appropriately substituted dihalocyclohexane. A hypothetical precursor, such as 1,2-dihalo-3-ethenylcyclohexane, would be required. The choice of base would be crucial to favor the formation of the conjugated 1,3-diene system over other potential isomers.

PrecursorBaseProductNotes
1,2-DibromocyclohexaneSodium Hydride1,3-CyclohexadieneA standard method for unsubstituted cyclohexadiene.
1,2-Dihalo-3-ethenylcyclohexaneStrong, non-nucleophilic baseThis compoundA plausible but challenging route requiring a specific precursor.

This table presents a generalized overview of dehydrohalogenation for cyclohexadiene synthesis.

Olefin Metathesis Approaches in Cyclic Diene Synthesis, including Ring-Closing Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of cyclic systems, including cyclic dienes. organic-chemistry.org Ring-closing metathesis (RCM) of an appropriate acyclic diene precursor, catalyzed by ruthenium complexes such as Grubbs catalysts, can efficiently generate the cyclohexadiene ring. organic-chemistry.orgwikipedia.org For the synthesis of a this compound derivative, a triene precursor would be necessary.

The success of RCM depends on several factors, including the catalyst choice, substrate structure, and reaction conditions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and functional group tolerance. beilstein-journals.orgorganic-chemistry.org The intramolecular metathesis of a triene can lead to the formation of a six-membered ring with a conjugated diene system. The position of the ethenyl substituent on the final product is determined by its placement on the acyclic precursor.

CatalystPrecursorProductKey Features
Grubbs I or II CatalystAcyclic trieneSubstituted 1,3-CyclohexadieneFormation of a volatile byproduct like ethylene (B1197577) drives the reaction. wikipedia.org
Hoveyda-Grubbs CatalystFunctionalized acyclic trieneFunctionalized 1,3-CyclohexadieneOffers enhanced stability and is suitable for a broader range of substrates. beilstein-journals.org

This table illustrates the application of olefin metathesis in the synthesis of cyclic dienes.

Exploration of Electrocyclic Ring Opening and Closing Reactions for Cyclohexadiene Formation

Electrocyclic reactions, a class of pericyclic reactions, provide a stereospecific route to cyclohexadienes from conjugated trienes (ring-closing) or to trienes from cyclohexadienes (ring-opening). wikipedia.org These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. acs.org

For the formation of a this compound system, a 6π-electrocyclic ring closure of a substituted hexa-1,3,5-triene is a viable pathway. Under thermal conditions, this reaction proceeds in a disrotatory fashion, while photochemical conditions favor a conrotatory pathway. libretexts.orgmasterorganicchemistry.com The substituents on the triene precursor will dictate the stereochemistry of the final cyclohexadiene product. For example, the thermal cyclization of a (3Z, 5Z)-octa-1,3,5-triene derivative could lead to a cis-substituted cyclohexadiene.

Conversely, the electrocyclic ring-opening of a substituted vinylcyclobutene can also lead to a substituted 1,3-cyclohexadiene. This 4π-electrocyclic process occurs in a conrotatory manner under thermal conditions and a disrotatory manner under photochemical conditions. masterorganicchemistry.com

Reaction TypeConditionsStereochemical PathwayPrecursorProduct
6π ElectrocyclizationThermalDisrotatorySubstituted Hexa-1,3,5-trieneSubstituted 1,3-Cyclohexadiene
6π ElectrocyclizationPhotochemicalConrotatorySubstituted Hexa-1,3,5-trieneSubstituted 1,3-Cyclohexadiene
4π Electrocyclic Ring OpeningThermalConrotatorySubstituted VinylcyclobuteneSubstituted 1,3-Cyclohexadiene
4π Electrocyclic Ring OpeningPhotochemicalDisrotatorySubstituted VinylcyclobuteneSubstituted 1,3-Cyclohexadiene

This table summarizes the stereochemical rules for electrocyclic reactions leading to cyclohexadienes.

Controlled Introduction of the Ethenyl Moiety into Cyclic Diene Systems

Once the cyclohexadiene ring is formed, or concurrently with its formation, the ethenyl (vinyl) group must be introduced in a controlled manner at the C2 position. Olefination and metathesis reactions are powerful strategies for this transformation.

Olefination Reactions for the Construction of 1,3-Diene Units

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds. masterorganicchemistry.comwikipedia.orglumenlearning.com These reactions can be employed to introduce the ethenyl group onto a pre-existing cyclohexadiene scaffold.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orglumenlearning.com To synthesize this compound, a suitable precursor would be cyclohexa-1,3-diene-2-carbaldehyde. Reaction of this aldehyde with methylenetriphenylphosphorane (Ph3P=CH2) would yield the desired product. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; non-stabilized ylides tend to favor the Z-alkene, although for a terminal alkene this is not a concern. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgnrochemistry.com It often provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org Similar to the Wittig reaction, cyclohexa-1,3-diene-2-carbaldehyde could be reacted with the anion of a methylphosphonate ester to generate this compound. The HWE reaction often offers advantages in terms of easier removal of byproducts. wikipedia.org

ReactionReagentsSubstrateProductKey Advantage
Wittig ReactionMethylenetriphenylphosphoraneCyclohexa-1,3-diene-2-carbaldehydeThis compoundWidely applicable for C=C bond formation. wikipedia.orglumenlearning.com
Horner-Wadsworth-Emmons ReactionAnion of methylphosphonateCyclohexa-1,3-diene-2-carbaldehydeThis compoundOften provides high E-selectivity and easier workup. wikipedia.orgnrochemistry.com

This table compares two key olefination reactions for the introduction of an ethenyl group.

Application of Cross-Enyne Metathesis in Ethenyl-Substituted Diene Synthesis

Cross-enyne metathesis is a powerful and atom-economical reaction that couples an alkyne with an alkene to form a 1,3-diene, catalyzed by ruthenium carbene complexes. organic-chemistry.org This methodology is particularly well-suited for the direct synthesis of ethenyl-substituted dienes. The reaction of a cyclic enyne with ethylene can directly generate a cyclic diene with an exocyclic vinyl group.

For the synthesis of this compound, a suitable precursor would be 1-ethynylcyclohex-2-ene. In the presence of a ruthenium catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, and an atmosphere of ethylene, the enyne would undergo metathesis to form the desired this compound. organic-chemistry.orgorganic-chemistry.org The driving force for this reaction is the formation of the thermodynamically stable conjugated diene system. organic-chemistry.org The efficiency of the reaction can be influenced by the catalyst, solvent, temperature, and ethylene pressure. nih.govnsf.gov

CatalystSubstratesProductReaction Conditions
Second-generation Grubbs Catalyst1-Ethynylcyclohex-2-ene + EthyleneThis compoundToluene or DCM, elevated temperature, ethylene atmosphere. organic-chemistry.org
Hoveyda-Grubbs Catalyst1-Ethynylcyclohex-2-ene + EthyleneThis compoundCan offer different reactivity and stability profiles.

This table outlines the components of a cross-enyne metathesis approach to this compound.

Asymmetric Synthesis of Enantiomerically Pure this compound Analogues

The generation of enantiomerically pure analogues of this compound is a significant objective in synthetic organic chemistry, driven by the potential for these chiral building blocks to be used in the synthesis of complex natural products and pharmaceuticals. Methodologies to achieve high enantioselectivity include biocatalytic pathways, which harness the stereospecificity of enzymes, and directed syntheses using chiral auxiliaries or asymmetric catalysis.

Biocatalytic Pathways and Microbial Oxidation for Dihydroxylated Derivatives

Biocatalytic methods offer an environmentally benign and highly selective route to chiral dihydroxylated cyclohexadiene derivatives, which can serve as precursors to this compound analogues. A prominent strategy involves the microbial oxidation of substituted aromatic compounds. Certain strains of bacteria, particularly from the genus Pseudomonas, are capable of oxidizing aromatic rings to produce cis-dihydrodiols with high enantiomeric purity.

A well-studied example is the oxidation of toluene by Pseudomonas putida, which yields (+)-cis-2,3-dihydroxy-1-methyl-4,6-cyclohexadiene. nih.govnih.gov This process is initiated by a dioxygenase enzyme that introduces two hydroxyl groups onto the aromatic ring in a stereospecific manner. Similarly, Pseudomonas putida 39/D has been shown to oxidize p-xylene to cis-3,6-dimethyl-3,5-cyclohexadiene-1,2-diol. acs.org The cis configuration of the resulting diol is a hallmark of this enzymatic process and distinguishes it from non-biological oxidation methods. nih.govacs.org

The microbial oxidation process is stereoselective, and with substituted benzenes, it can produce a single enantiomer. researchgate.net These enantiopure cis-dihydroxylated cyclohexadienes are versatile synthetic intermediates. harvard.edu While direct microbial synthesis of this compound has not been extensively reported, the functionalization of these microbially-derived diols presents a viable pathway to chiral analogues.

Below is a table summarizing the microbial oxidation of various aromatic substrates to their corresponding cis-dihydroxylated cyclohexadiene derivatives by Pseudomonas putida.

Aromatic SubstrateMicroorganismDihydroxylated ProductReference
BenzenePseudomonas putidacis-1,2-dihydroxy-cyclohexa-3,5-diene researchgate.net
ToluenePseudomonas putida(+)-cis-2,3-dihydroxy-1-methyl-4,6-cyclohexadiene nih.govnih.gov
p-XylenePseudomonas putida 39/Dcis-3,6-dimethyl-3,5-cyclohexadiene-1,2-diol acs.org
m-XylenePseudomonas putida 39/D3,5-dimethyl-3,5-cyclohexadiene-1,2-diol acs.org

Chiral Auxiliary and Asymmetric Catalysis in Directed Syntheses

Directed synthetic methodologies, employing either chiral auxiliaries or asymmetric catalysis, provide powerful tools for the enantioselective synthesis of this compound analogues. These methods often rely on controlling the stereochemical outcome of key bond-forming reactions, such as the Diels-Alder reaction.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recovered. wikipedia.org In the context of synthesizing cyclohexadiene derivatives, chiral auxiliaries are frequently attached to the dienophile in a Diels-Alder reaction.

For instance, oxazolidinones, developed by Evans, are widely used chiral auxiliaries that have proven effective in asymmetric Diels-Alder cycloadditions. acs.orgresearchgate.net When attached to an α,β-unsaturated system (the dienophile), the chiral environment of the oxazolidinone directs the approach of the diene, leading to a highly diastereoselective cycloaddition. The resulting cycloadduct can then be further manipulated, and the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another effective class of chiral auxiliaries for asymmetric Diels-Alder reactions are cis-1-arylsulfonamido-2-indanols. nih.gov Acrylate esters derived from these auxiliaries undergo Lewis acid-promoted cycloaddition with dienes like cyclopentadiene to give exclusively endo-adducts with high diastereoselectivity. nih.gov

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Organocatalysis has emerged as a particularly powerful strategy for the asymmetric synthesis of cyclohexadiene derivatives.

For example, the Jørgensen-Hayashi organocatalyst, a chiral diarylprolinol silyl ether, has been used in the asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes to produce chiral 1,3-cyclohexadienals with good stereocontrol. nih.gov The proposed mechanism often involves a Diels-Alder type reaction where the catalyst activates the dienophile and directs the stereochemistry of the cycloaddition. nih.gov Cinchona alkaloid-derived thioureas have also been employed as organocatalysts in cascade reactions to construct highly substituted cyclohexa-1,3-dienes with excellent enantioselectivities. researchgate.net

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions have also been developed for the synthesis of highly substituted chiral allenes, demonstrating the power of transition metal catalysis in controlling both point and axial chirality. nih.gov While not a direct synthesis of cyclohexadienes, this highlights the potential for developing catalytic enantioselective methods for related structures. Furthermore, palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene has been shown to produce chiral cyclohexenylamines with high enantioselectivity using a chiral phosphine ligand. dicp.ac.cn

The table below provides examples of chiral auxiliaries and catalysts used in the asymmetric synthesis of cyclohexadiene derivatives.

MethodChiral ControllerReaction TypeKey FeaturesReference
Chiral AuxiliaryOxazolidinonesDiels-AlderHigh diastereoselectivity in cycloadditions. acs.orgresearchgate.net
Chiral Auxiliarycis-1-Arylsulfonamido-2-indanolsDiels-AlderExclusive endo-adducts with high diastereoselectivity. nih.gov
Asymmetric CatalysisJørgensen-Hayashi organocatalyst[4+2] CycloadditionStereocontrolled access to chiral 1,3-cyclohexadienals. nih.gov
Asymmetric CatalysisCinchona alkaloid-derived thioureaCascade Michael-cyclizationHighly substituted cyclohexa-1,3-dienes with excellent enantioselectivity. researchgate.net
Asymmetric CatalysisPd/Ming-PhosThree-component carboaminationHighly enantioselective synthesis of chiral cyclohexenylamines. dicp.ac.cn

Reaction Mechanisms and Reactivity Profiles of 2 Ethenylcyclohexa 1,3 Diene

Pericyclic Transformations: In-Depth Study of Diels-Alder Cycloadditions of 2-Ethenylcyclohexa-1,3-diene

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring through the concerted interaction of a conjugated diene and a dienophile. wikipedia.org this compound presents a unique and reactive framework for such transformations. Its structure, which includes a conjugated system within a six-membered ring and an additional vinyl substituent, offers a platform for exploring the nuanced stereochemical and electronic factors that govern these powerful pericyclic reactions.

Diene Conformation and its Influence on Reactivity (s-cis Conformation Requirement)

The fundamental prerequisite for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. This conformation places the terminal carbons of the conjugated system (C1 and C4) in proximity, allowing for the simultaneous formation of the two new sigma bonds with the dienophile. masterorganicchemistry.comlibretexts.org Dienes that are locked in an s-trans conformation, where the double bonds point away from the single bond connecting them, are unreactive in Diels-Alder cycloadditions. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the diene unit within the cyclohexene ring is permanently held in the required s-cis conformation. libretexts.orgchemistrysteps.com This pre-organization significantly enhances its reactivity compared to acyclic dienes that must overcome an energetic barrier to rotate from the more stable s-trans to the reactive s-cis conformation. masterorganicchemistry.comstackexchange.com The vinyl substituent at the C2 position can influence the reaction rate, but the locked s-cis nature of the cyclic diene system is the dominant factor promoting its participation in [4+2] cycloadditions.

ConformationReactivity in Diels-AlderRationaleExample Structure
s-cis ReactiveThe terminal carbons (C1 and C4) are close enough to bond with the dienophile in the concerted transition state. masterorganicchemistry.comThis compound
s-trans UnreactiveThe terminal carbons are too far apart to allow for the cyclic transition state required for the reaction. masterorganicchemistry.comDienes where rotation to s-cis is sterically impossible.

Regioselectivity and Diastereoselectivity in Diels-Alder Reactions

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises, meaning which of the possible constitutional isomers is the major product. chemistrysteps.commasterorganicchemistry.com The outcome is governed by electronic effects. The reaction preferentially aligns the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. chemistrysteps.comyoutube.com

For a normal-demand Diels-Alder reaction, the diene is the electron-rich component, and the dienophile is made electron-poor by an electron-withdrawing group (EWG). byjus.comkhanacademy.org The vinyl group on this compound is a weakly electron-donating group, influencing the electron distribution. The major regioisomer formed generally follows the "ortho" and "para" substitution patterns, while the "meta" product is typically disfavored. wikipedia.orgmasterorganicchemistry.com

Diastereoselectivity refers to the preferential formation of one diastereomer over another. The Diels-Alder reaction is highly diastereospecific: the stereochemistry of the dienophile is retained in the product. youtube.comyoutube.com If the substituents on the dienophile are cis, they will be cis in the product; if they are trans, they will remain trans. vanderbilt.edumasterorganicchemistry.com

Reactant ConfigurationProduct ConfigurationSelectivity TypeControlling Factor
Unsymmetrical Diene + Unsymmetrical Dienophile"Ortho" / "Para" Isomers FavoredRegioselectivityAlignment of partial positive and negative charges on reactants. chemistrysteps.comyoutube.com
Cis-Substituted DienophileCis-Substituted ProductDiastereoselectivityConcerted, single-step mechanism preserves reactant stereochemistry. youtube.com
Trans-Substituted DienophileTrans-Substituted ProductDiastereoselectivityConcerted, single-step mechanism preserves reactant stereochemistry. masterorganicchemistry.com

Exo/Endo Selectivity and Facial Selectivity in Product Formation

When a cyclic diene reacts to form a bicyclic product, the substituents on the dienophile can be oriented in one of two ways: endo or exo. chemistrysteps.com

Endo Product : The substituent on the dienophile is oriented towards the newly formed double bond in the product ring.

Exo Product : The substituent on the dienophile is oriented away from the newly formed double bond.

Under kinetic control (lower reaction temperatures), the endo product is typically favored. masterorganicchemistry.comyoutube.com This preference, known as the Alder Endo Rule, is explained by "secondary orbital interactions." In the endo transition state, the orbitals of the electron-withdrawing group on the dienophile can overlap favorably with the orbitals of the C2 and C3 carbons of the diene, providing additional stabilization. chemistrysteps.commasterorganicchemistry.com The exo product, being less sterically hindered, is often the thermodynamically more stable product and may be favored at higher temperatures. youtube.com

Facial selectivity becomes relevant when a dienophile approaches a diene that has two distinct faces. For this compound, the dienophile can approach from the same face as the ethenyl group (syn attack) or from the opposite face (anti attack). This selectivity is primarily governed by steric hindrance. researchgate.net The dienophile will preferentially approach from the less sterically hindered face, leading to the major diastereomer.

Frontier Molecular Orbital (FMO) Theory and Orbital Symmetry in [4+2] Cycloadditions

The Diels-Alder reaction is a thermally allowed pericyclic reaction, a fact elegantly explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory simplifies the complex orbital interactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. ubc.caquizlet.com

In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. ubc.caorganic-chemistry.org For the reaction to be "symmetry-allowed," the terminal lobes of the interacting orbitals must have matching phases (symmetry) to allow for constructive overlap and the formation of the new sigma bonds in a concerted fashion. libretexts.org The HOMO of a diene like this compound and the LUMO of a typical dienophile both possess the correct symmetry for this suprafacial/suprafacial interaction, making the [4+2] cycloaddition thermally favorable. wikipedia.orglibretexts.org

Reaction TypeKey Orbital InteractionElectronic Demand
Normal-Demand Diels-AlderHOMO(Diene) - LUMO(Dienophile)Electron-rich diene, electron-poor dienophile. organic-chemistry.org
Inverse-Demand Diels-AlderHOMO(Dienophile) - LUMO(Diene)Electron-poor diene, electron-rich dienophile. wikipedia.org

Inverse Electron-Demand Diels-Alder Reactions involving this compound

While the classic Diels-Alder involves an electron-rich diene, the inverse (or reverse) electron-demand Diels-Alder (IEDDA) reaction reverses these electronic requirements. wikipedia.orgwikipedia.org In an IEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This is achieved by placing electron-withdrawing groups on the diene and electron-donating groups on the dienophile. The primary orbital interaction then becomes that between the HOMO of the dienophile and the LUMO of the diene. wikipedia.orgresearchgate.net

For this compound to participate as the 4π component in an IEDDA reaction, it would need to be substituted with strong electron-withdrawing groups to lower the energy of its LUMO. More commonly, a diene like this compound could potentially act as the 2π component (dienophile) via its ethenyl group, reacting with a highly electron-deficient diene such as a 1,2,4,5-tetrazine derivative. nih.govnih.gov These reactions are valuable for synthesizing highly substituted heterocyclic compounds.

Hetero-Diels-Alder Variants and their Mechanistic Peculiarities

The hetero-Diels-Alder reaction is a powerful variant where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, most commonly nitrogen or oxygen. organic-chemistry.org This provides a direct route to six-membered heterocyclic rings. nih.gov

This compound can react with heterodienophiles. For example, a reaction with a carbonyl compound (R₂C=O) as the dienophile would yield a dihydropyran derivative. Similarly, reaction with an imine (R₂C=NR) would form a tetrahydropyridine ring system. byjus.com These reactions often require catalysis, such as by Lewis acids, which coordinate to the heterodienophile and increase its electrophilicity, thereby accelerating the reaction. byjus.commdpi.com The fundamental mechanistic principles of orbital symmetry control, regioselectivity, and stereoselectivity still apply, allowing for the predictable synthesis of complex heterocyclic structures. nih.gov

Polymerization Pathways and Mechanisms

The polymerization of this compound can proceed through various pathways, including addition polymerization, coordination polymerization, and living anionic polymerization. Each of these methods offers distinct control over the resulting polymer's structure and properties.

Mechanisms of 1,4- and 1,2-Addition in Diene Polymerization

The polymerization of conjugated dienes like this compound can proceed via two primary mechanisms: 1,2-addition and 1,4-addition. These mechanisms lead to different polymer microstructures. In 1,2-addition, the polymerization involves the vinyl group, resulting in a polymer with pendant cyclohexadienyl groups. In 1,4-addition, the polymerization occurs across the diene system within the ring, leading to a polymer chain with incorporated cyclohexene rings and a remaining double bond in a different position.

During electrophilic addition, the initial step involves the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org This intermediate distributes the positive charge over two carbon atoms. libretexts.org A subsequent nucleophilic attack can occur at either of these positions, yielding the 1,2- or 1,4-addition product. lumenlearning.commasterorganicchemistry.com

The ratio of these two addition products is often influenced by reaction conditions such as temperature. masterorganicchemistry.comtutorchase.com

Kinetic Control: At lower temperatures, the 1,2-addition product is typically favored. This is because the activation energy for this pathway is lower, allowing it to proceed more rapidly. masterorganicchemistry.comlibretexts.org The product distribution is determined by the relative rates of the competing reactions. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established. masterorganicchemistry.com Under these conditions, the more stable 1,4-addition product is the major product, as the product distribution reflects the thermodynamic stability of the isomers. masterorganicchemistry.comtutorchase.com

In the context of polymerization, these principles dictate the microstructure of the polymer chain, which in turn significantly influences the material's physical properties.

Coordination Polymerization Utilizing Metallocene and Non-Metallocene Catalysts

Coordination polymerization offers a high degree of control over the polymerization of olefins and dienes, including cyclic dienes. This control is achieved through the use of specific transition metal catalysts, broadly categorized as metallocene and non-metallocene systems.

Metallocene Catalysts: Metallocene catalysts are organometallic compounds typically containing a Group 4 transition metal (like titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl ligands. researchgate.nethhu.de When activated by a cocatalyst, such as methylaluminoxane (MAO), they form highly active single-site catalysts. researchgate.net These catalysts are renowned for their ability to produce polymers with well-defined microstructures, narrow molecular weight distributions, and uniform comonomer incorporation. researchgate.netnih.gov The structure of the metallocene ligand can be systematically modified to tailor the properties of the resulting polymer, including its stereochemistry (isotactic or syndiotactic). hhu.de For instance, ansa-zirconocenes have been studied for the copolymerization of ethylene (B1197577) with cyclic dienes. nih.govrsc.org The polymerization of 1,3-cyclohexadiene with a Cp2Ni/MAO system yields a stereoregular polymer with a 1,4-structure. researchgate.net

Non-Metallocene Catalysts: Emerging as a versatile alternative, non-metallocene catalysts replace the cyclopentadienyl ligands with a variety of other organic ligands, often containing nitrogen or oxygen donor atoms. mdpi.commdpi.com These catalysts, also typically based on Group 4 metals, offer diverse ligand designs and exhibit strong copolymerization abilities. mdpi.com They have been a major focus in olefin polymerization research due to their potential to create novel polyolefin materials. mdpi.com Non-metallocene catalysts can exhibit high thermal stability, making them suitable for high-temperature polymerization processes. mdpi.com For example, [OSSO]-type titanium complexes have been shown to be highly effective for the regio- and stereoselective polymerization of 1-vinylcyclohexene, a structurally related monomer, yielding highly isotactic polymers. researchgate.net

Principles and Applications of Living Anionic Polymerization of Dienes

Living anionic polymerization, first demonstrated by Szwarc in 1956, is a powerful chain-growth polymerization technique that proceeds without a formal termination step in the absence of impurities. encyclopedia.pubwikipedia.org This "living" nature of the propagating anionic chain ends allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions, and complex architectures. encyclopedia.pubresearchgate.net

The key principles of living anionic polymerization are:

Initiation: The process begins with the addition of a potent nucleophile, such as an organolithium compound (e.g., sec-butyllithium), to the monomer, creating a propagating carbanion. nih.gov

Propagation: Monomer units sequentially add to the anionic chain end without termination or chain transfer. The chains remain active indefinitely as long as monomer is available and impurities are excluded. encyclopedia.pubwikipedia.org

Controlled Architectures: The stability of the propagating anions allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers. encyclopedia.pubwikipedia.org It also enables the creation of other complex structures like star-shaped polymers and the incorporation of functional groups at the chain ends. researchgate.netencyclopedia.pub

This technique is particularly well-suited for diene monomers. encyclopedia.pubrsc.org The anionic polymerization of 1-vinylcyclohexene (VCH), a model compound for this compound, proceeds in a living manner to produce polymers with controlled molecular weights and narrow dispersity. nih.govresearchgate.net Similarly, 1,3-cyclohexadiene can be polymerized using living anionic methods, which has been applied to the synthesis of block copolymers. researchgate.netresearchgate.net

Copolymerization Strategies with Various Olefins and Other Monomers

Copolymerization is a key strategy to modify polymer properties by incorporating two or more different monomer units into the same polymer chain. This compound can be copolymerized with a variety of other monomers, such as simple olefins and vinyl aromatic compounds, using different polymerization techniques.

Anionic Copolymerization: Living anionic polymerization is an excellent method for producing well-defined block copolymers. nih.govcmu.edu By sequentially adding different monomers to the living polymer chains, block copolymers with precise segment lengths can be synthesized. encyclopedia.pub For example, the anionic copolymerization of 1-vinylcyclohexene with styrene (B11656) has been studied, revealing kinetic parameters that lead to a gradient copolymer structure. nih.gov Block copolymers containing poly(1,3-cyclohexadiene) segments have also been successfully synthesized. researchgate.net

Coordination Copolymerization: Metallocene and non-metallocene catalysts are highly effective for the copolymerization of ethylene and α-olefins with cyclic dienes. researchgate.netnih.gov These catalytic systems can incorporate cyclic monomers into a polyethylene backbone, thereby modifying its properties. The efficiency of comonomer incorporation and the resulting polymer microstructure are highly dependent on the catalyst structure and reaction conditions. nih.govrsc.org For example, π-allyl nickel complexes have been used to copolymerize 1,3-cyclohexadiene with butadiene and isoprene. researchgate.net

The ability to copolymerize this compound with commodity monomers like ethylene and styrene opens up possibilities for creating novel thermoplastic elastomers and other advanced materials with tailored thermal and mechanical properties.

Microstructure Control and Stereoregularity in Resulting Polymers

The control over the microstructure (e.g., 1,2- vs. 1,4-addition) and stereoregularity (tacticity) of the polymer is crucial as it dictates the final material's properties, such as crystallinity, thermal stability, and mechanical strength. researchgate.netmdpi.com

In the anionic polymerization of cyclic dienes, the choice of solvent plays a significant role in determining the microstructure.

In non-polar solvents like cyclohexane, 1,4-addition is generally favored. The anionic polymerization of 1-vinylcyclohexene in cyclohexane results in a polymer with a 64:36 ratio of 1,4- to 3,4-incorporation. nih.govresearchgate.net

In polar solvents or with the addition of a polar modifier like tetrahydrofuran (THF), the proportion of vinyl-type addition (1,2- or 3,4-) increases significantly. nih.gov For poly(1-vinylcyclohexene), adding THF increases the 3,4-microstructure content to as high as 78%. nih.govresearchgate.net For poly(1,3-cyclohexadiene), the 1,2-isomer content can reach up to 50% in polar solvents, though steric hindrance may prevent the formation of long 1,2-sequences. researchgate.net

Stereoregularity, the spatial arrangement of the monomer units along the chain, can be controlled by the choice of catalyst. Chiral metallocene catalysts are particularly effective at producing stereoregular polymers (isotactic or syndiotactic). hhu.de For example, highly isotactic poly(1-vinylcyclohexene) with a predominance of 3,4-insertion has been synthesized using specific [OSSO]-type titanium catalysts. researchgate.net Similarly, topochemical polymerization, where the monomer crystal lattice pre-organizes the molecules, has been used to synthesize highly stereoregular diene polymers. researchgate.net

Table 1: Effect of Polymerization Conditions on the Microstructure of Cyclic Diene Polymers

Monomer Polymerization Method Catalyst/Initiator Solvent/Modifier Predominant Microstructure Reference(s)
1-Vinylcyclohexene Anionic sec-BuLi Cyclohexane 1,4-addition (64%) nih.govresearchgate.net
1-Vinylcyclohexene Anionic sec-BuLi Cyclohexane / THF 3,4-addition (78%) nih.govresearchgate.net
1-Vinylcyclohexene Coordination [OSSO]-type Ti complex / MAO Toluene Isotactic, 3,4-addition researchgate.net
1,3-Cyclohexadiene Anionic Anionic Initiators Polar Solvents 1,2-addition (up to 50%) researchgate.net
1,3-Cyclohexadiene Anionic sec-BuLi Cyclohexane Crystalline, >97% 1,4-addition researchgate.net
1,3-Cyclohexadiene Coordination Cp2Ni / MAO Toluene Stereoregular, 1,4-structure researchgate.net
Various Dienes Inclusion Polymerization γ-irradiation Tris(o-phenylenedioxy)cyclotriphosphazene 1,4-trans psu.edu

Other Significant Organic Transformations

Beyond polymerization, the conjugated diene and vinyl functionalities in this compound make it a versatile substrate for various organic transformations. Its structure is characteristic of compounds that readily participate in pericyclic reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis for building six-membered rings due to its reliability and stereochemical control. wikipedia.orgslideshare.net The diene component must be able to adopt an s-cis conformation to react. wikipedia.orgmasterorganicchemistry.com Given the structure of this compound, both the diene system within the ring and the combination of the vinyl group with one of the ring double bonds could potentially act as the 4π-electron component in such cycloadditions, leading to complex polycyclic structures.

Furthermore, as a conjugated diene, the molecule is susceptible to other addition reactions. slideshare.net It can undergo catalytic hydrogenation to saturate the double bonds. slideshare.netpharmaguideline.com It is also reactive towards electrophilic reagents and can participate in radical addition reactions, which typically favor the 1,4-adduct. lumenlearning.compharmaguideline.com The isomerization of cyclohexadienes is another important transformation; for instance, 1,4-cyclohexadiene can be catalytically isomerized to the more stable conjugated 1,3-cyclohexadiene. nih.govresearchgate.net

Radical Cyclizations and Intramolecular Rearrangements

The structure of this compound, which is a substituted 1,3,5-hexatriene system, is predisposed to intramolecular rearrangements, particularly thermally induced electrocyclizations.

Intramolecular Rearrangements: Electrocyclization

One of the key intramolecular rearrangements for triene systems is the 6π-electron electrocyclization. For this compound, this involves a concerted, thermally-allowed disrotatory ring closure to form a bicyclic compound. The reaction proceeds through a cyclic transition state, leading to the formation of a new sigma bond between the ethenyl group and the C4 position of the cyclohexadiene ring.

Research has interpreted the electrocyclization of 2-vinylcyclohexa-1,3-diene as a process involving anchimeric assistance, where the π-bond of the vinyl group participates in the transition state, influencing the reaction rate. researchgate.net This participation suggests a more complex interaction than a simple, unassisted ring closure. The pyrolysis of related compounds, such as bicyclo[4.2.0]oct-1(8),2-diene, has been shown to yield 2-vinylcyclohexa-1,3-diene through a ring-opening process, which is the reverse of this cyclization. datapdf.com

Another potential intramolecular rearrangement for vinylcyclohexadiene systems is the intramolecular Diels-Alder (IMDA) reaction. While specific studies on the IMDA of the 2-ethenyl isomer are not prominent, the constitutional isomer, 5-vinyl-1,3-cyclohexadiene, has been studied and undergoes IMDA to form caged tricyclic structures. oregonstate.edu This highlights the potential for the vinyl group and the diene within the same molecule to react with each other under appropriate conditions.

Radical Cyclizations

While specific research on the radical cyclizations of this compound is not extensively documented, the general principles of radical chemistry suggest potential reaction pathways. The presence of multiple double bonds allows for the addition of a radical species to initiate a cascade of cyclization events. For instance, an intermolecular radical addition to one of the double bonds would generate a new radical intermediate, which could then undergo an intramolecular cyclization by attacking one of the remaining π-bonds. The regioselectivity and stereoselectivity of such cyclizations would depend on the stability of the resulting cyclic radicals (e.g., formation of five- or six-membered rings).

Rearrangement Type Description Potential Product Skeleton
6π Electrocyclization Thermally induced, disrotatory ring closure of the conjugated triene system.Bicyclo[4.2.0]octa-2,4-diene
Intramolecular Diels-Alder [4+2] cycloaddition where the ethenyl group acts as the dienophile and the cyclohexadiene as the diene.Tricyclic caged structure
Radical Cyclization Initiated by an external radical, leading to intramolecular ring formation.Fused or bridged bicyclic systems

Catalytic Hydrogenation and Dehydrogenation Processes for Ring System Modification

Catalytic hydrogenation and dehydrogenation offer effective methods for modifying the saturation level of the this compound ring system, leading to various cyclic hydrocarbons.

Catalytic Hydrogenation

The complete hydrogenation of this compound over a catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) results in the saturation of all three double bonds, yielding ethylcyclohexane. The reaction proceeds stepwise, and by controlling the reaction conditions (catalyst, temperature, pressure, and reaction time), it is possible to achieve selective hydrogenation.

The conjugated diene system within the ring is generally more reactive towards hydrogenation than the isolated ethenyl group. Therefore, the initial addition of one mole of hydrogen would likely produce a mixture of ethenylcyclohexenes. Further hydrogenation would reduce the remaining double bonds.

Step 1: Hydrogenation of the diene to form 1-ethenylcyclohexene and 3-ethenylcyclohexene.

Step 2: Hydrogenation of the ethenylcyclohexenes to form ethylcyclohexene.

Step 3: Complete hydrogenation to ethylcyclohexane.

Catalytic Dehydrogenation

Catalytic dehydrogenation, typically carried out at high temperatures using catalysts like platinum or palladium, can lead to the aromatization of the cyclohexadiene ring. The dehydrogenation of this compound would be expected to produce ethylbenzene (B125841). This reaction is driven by the formation of the highly stable aromatic ring.

Process Reagent/Catalyst Major Product(s) Description
Partial Hydrogenation H₂, Pd/C (controlled)Ethenylcyclohexene isomersSaturation of the cyclic diene system.
Complete Hydrogenation H₂, PtO₂ (excess)EthylcyclohexaneSaturation of all double bonds.
Dehydrogenation Pd/C, HeatEthylbenzeneAromatization of the six-membered ring.

Electrophilic and Nucleophilic Additions to the Diene and Ethenyl Moieties

Electrophilic Additions

The conjugated diene system of this compound is susceptible to electrophilic addition. The reaction with an electrophile (E⁺), such as a proton from HBr, proceeds via a resonance-stabilized allylic carbocation intermediate. This leads to the formation of both 1,2- and 1,4-addition products.

The initial protonation can occur at several positions. Protonation at the C1 position of the diene is favored as it generates a tertiary allylic carbocation, which is stabilized by resonance, delocalizing the positive charge between the C2 and C4 positions.

Attack at C2 (1,2-addition): The nucleophile (e.g., Br⁻) attacks the C2 position of the carbocation, yielding the 1,2-adduct.

Attack at C4 (1,4-addition): The nucleophile attacks the C4 position, resulting in the 1,4-adduct, with a concurrent shift of the double bond.

The ratio of these products is often temperature-dependent. The 1,2-adduct is typically the kinetic product (favored at lower temperatures) as it is formed faster, while the 1,4-adduct is often the thermodynamic product (favored at higher temperatures) due to the greater stability of the resulting internal double bond.

Protonation of the exocyclic ethenyl group is also possible, which would lead to a different set of products. However, the conjugated system within the ring is generally more reactive towards electrophiles.

Nucleophilic Additions

Nucleophilic addition to an unactivated, electron-rich system like this compound is generally unfavorable. Simple nucleophiles will not react as they are repelled by the high electron density of the π-system. Such reactions typically require the presence of strong electron-withdrawing groups on the diene system to activate it towards nucleophilic attack, which are absent in this molecule.

However, reactions with strong nucleophiles, such as organometallic reagents (e.g., organolithium compounds), can sometimes be forced, although such reactivity is not a characteristic feature of this compound under standard conditions.

Addition Type Reagent Intermediate Potential Products
Electrophilic HBrResonance-stabilized tertiary allylic carbocation3-Bromo-3-ethenylcyclohex-1-ene (1,2-adduct), 5-Bromo-1-ethenylcyclohex-1-ene (1,4-adduct)
Nucleophilic R-LiN/A (Generally Unfavorable)N/A (under standard conditions)

Computational Chemistry and Advanced Theoretical Investigations of 2 Ethenylcyclohexa 1,3 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It is particularly effective for locating transition states and calculating activation energies, thereby elucidating reaction pathways. For 2-ethenylcyclohexa-1,3-diene, a key area of interest is its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component.

DFT calculations can map the potential energy surface of such reactions, identifying the most favorable routes. For instance, in a Diels-Alder reaction, DFT can determine whether the reaction proceeds through a concerted or a stepwise mechanism. Studies on the parent molecule, 1,3-cyclohexadiene, have been performed, investigating its reaction with various dienophiles. These studies help in understanding the facial selectivity (endo vs. exo) of the cycloaddition, which is governed by secondary orbital interactions.

While direct DFT studies on this compound are scarce, research on similar vinyl-substituted cyclic systems has been conducted. For example, DFT calculations (using the ωB97X-D functional) were performed on the Diels-Alder reaction of a related strained diene, 1-methyl-3-vinylcyclohexa-1,2-diene, with methyl acrylate to understand the reaction mechanism and selectivities. nih.gov Such studies provide a framework for predicting the behavior of this compound, where the vinyl group's electronic influence on the diene system would be a key factor in determining reactivity and regioselectivity.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Diels-Alder Reaction (Note: This data is illustrative, based on typical values for related diene reactions, and not from a specific study on this compound.)

ParameterEndo Pathway (kcal/mol)Exo Pathway (kcal/mol)
Activation Energy (ΔE‡)21.524.0
Reaction Energy (ΔErxn)-35.2-33.1

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. masterorganicchemistry.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and electronic transport properties. openstax.org

For a conjugated system like this compound, the π electrons are delocalized across the diene and the ethenyl substituent. This extended conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to the parent 1,3-cyclohexadiene. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. openstax.org

In the context of a Diels-Alder reaction, the primary interaction occurs between the HOMO of the diene and the LUMO of the dienophile. masterorganicchemistry.com The energies and coefficients of these frontier orbitals dictate the reaction rate and regioselectivity. The presence of the electron-donating ethenyl group on the 1,3-cyclohexadiene core is expected to raise the HOMO energy, making this compound a more reactive diene in normal-electron-demand Diels-Alder reactions.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These values are estimations based on the known effects of conjugation on 1,3-butadiene and are not experimental or specifically calculated values for this compound.)

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Butadiene (Reference)~ -9.1~ 0.5~ 9.6
1,3-Cyclohexadiene (Reference)~ -8.7~ 0.8~ 9.5
This compound (Predicted)~ -8.5~ 0.6~ 9.1

Conformational Analysis and Energy Landscape Mapping

The six-membered ring of this compound is not planar. Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt and the energy barriers between them. The parent 1,3-cyclohexadiene molecule exists in a nonplanar half-chair conformation with C2 symmetry. researchgate.net Quantum chemical calculations have shown that the ring can undergo inversion through a planar transition state. researchgate.net

For this compound, the presence of the ethenyl group at the C2 position introduces additional conformational possibilities, primarily concerning the rotation around the single bond connecting the vinyl group to the ring. The orientation of this substituent relative to the ring can lead to different conformers with distinct energies. Mapping the potential energy surface by systematically rotating this bond and the ring pucker would reveal the global minimum energy structure and the energy barriers to conformational change. These low-energy conformations are crucial as they are the ones that will predominantly participate in chemical reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For this compound, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule at a given temperature, one can observe transitions between different conformers and calculate the free energy landscape, providing a more realistic picture of its flexibility than static calculations alone.

Solvation Effects: MD can explicitly model solvent molecules, allowing for the study of how the solvent structure around the diene affects its conformation and reactivity.

Reaction Dynamics: In conjunction with quantum mechanics (in QM/MM simulations), MD can be used to simulate the entire course of a reaction, such as a Diels-Alder cycloaddition, providing insights into the dynamic effects that influence the reaction pathway beyond the static transition state theory.

QSAR (Quantitative Structure-Activity Relationship) Studies for Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity or biological activity. A QSAR model takes the form of a mathematical equation that can be used to predict the activity of new, untested compounds.

For a series of substituted cyclohexa-1,3-dienes, including this compound, a QSAR study could be developed to predict their reactivity in a specific reaction, for example, the Diels-Alder reaction.

The process would involve:

Data Set: Assembling a series of related dienes with experimentally measured reaction rates.

Descriptor Calculation: For each diene, calculating a set of molecular descriptors. These could include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) to build a mathematical model that links the descriptors to the observed reactivity.

A hypothetical QSAR equation for Diels-Alder reactivity might look like:

log(k) = c₀ + c₁(E_HOMO) - c₂(HOMO-LUMO Gap) + c₃*(Steric_Parameter)

Such a model would be invaluable for the rational design of dienes with tailored reactivity for applications in organic synthesis.

Advanced Spectroscopic and Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-ethenylcyclohexa-1,3-diene. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments provide comprehensive data for assigning the chemical structure and determining relative stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The olefinic protons of the cyclohexadiene ring and the vinyl substituent are expected to resonate in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-systems. The allylic and aliphatic protons of the cyclohexadiene ring would appear further upfield. Coupling constants (J-values) are critical for determining the spatial relationship between adjacent protons, which helps in assigning the stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The sp²-hybridized carbons of the diene and vinyl groups are expected in the δ 100-150 ppm range, while the sp³-hybridized ring carbons will appear at higher field (upfield).

2D NMR Techniques for Stereochemistry: For complex molecules or diastereomeric mixtures, 2D NMR experiments are crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining stereochemistry. It detects through-space interactions between protons that are in close proximity, allowing for the determination of the relative configuration of substituents on the ring. For instance, a NOESY experiment could distinguish between different diastereomers formed during a reaction by revealing the spatial proximity of the vinyl group to specific protons on the cyclohexadiene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₁₀), high-resolution mass spectrometry (HRMS) can determine the precise molecular weight, allowing for the confirmation of its elemental formula with high confidence.

When subjected to ionization techniques like Electron Ionization (EI), the molecule forms a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint that provides structural information. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (106.17 g/mol ).

Common fragmentation pathways for cyclic dienes involve retro-Diels-Alder reactions and loss of small neutral molecules or radicals. Key fragment ions for this compound would likely arise from the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the vinyl group or through cleavage of the cyclohexadiene ring. The analysis of these fragmentation patterns helps to distinguish it from its other C₈H₁₀ isomers, such as ethylbenzene (B125841) or xylenes, which exhibit distinctly different fragmentation pathways.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. For this compound, the key functional groups are the carbon-carbon double bonds (C=C) of the conjugated diene system and the vinyl group, as well as the associated C-H bonds.

Infrared (IR) Spectroscopy:

C=C Stretching: The conjugated diene system will exhibit characteristic C=C stretching absorptions in the 1600-1650 cm⁻¹ region. The vinyl C=C stretch may appear as a separate band in a similar region.

=C-H Stretching: The stretching vibrations of the sp² C-H bonds (vinylic and diene) typically appear above 3000 cm⁻¹.

-C-H Stretching: The stretching vibrations of the sp³ C-H bonds in the ring will be observed just below 3000 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations (wagging) for the vinyl and diene protons are found in the 700-1000 cm⁻¹ region and can be diagnostic for the substitution pattern of the double bonds.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C=C stretching modes of the conjugated system, which involve a significant change in polarizability, typically give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for studying the π-system of this compound.

By monitoring the disappearance of reactant peaks and the appearance of product peaks in the vibrational spectrum, these techniques can be used to track the progress of reactions involving the double bonds, such as hydrogenation, Diels-Alder reactions, or polymerization.

Table 3: Characteristic Vibrational Frequencies for this compound

Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample by separating it from starting materials, solvents, or byproducts. It is also highly effective for separating and identifying isomers that may be present in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment and reaction monitoring. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating organic molecules. HPLC is particularly valuable for analyzing less volatile derivatives of this compound or for monitoring reactions that are performed in solution. Different isomers, including positional isomers or diastereomers formed during a reaction, can often be separated and quantified using HPLC.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination of Chiral Derivatives

When this compound is converted into chiral derivatives through asymmetric synthesis, it is crucial to determine the enantiomeric composition of the product. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is unique for each enantiomer, with mirror-image curves of opposite sign. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the enantiomeric excess (ee) can be accurately determined. This method is often rapid and can be suitable for high-throughput screening of asymmetric reactions.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure provides unambiguous proof of connectivity, configuration, and conformation. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry, providing a benchmark against which spectroscopic assignments can be confirmed. While the parent compound is a liquid at room temperature, solid derivatives, such as those formed through Diels-Alder reactions or by complexation with metals, can be analyzed by this method.

Future Research Directions and Perspectives on 2 Ethenylcyclohexa 1,3 Diene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of specifically substituted 1,3-dienes remains a significant challenge in organic chemistry, and 2-ethenylcyclohexa-1,3-diene is no exception. Future research will critically focus on pioneering new catalytic systems that offer superior control over the synthesis process. Transition-metal catalysis is a cornerstone for constructing conjugated dienes, and adapting these methods will be essential.

Key research objectives will include:

Regio- and Stereoselectivity: Developing catalysts, likely based on palladium, nickel, or ruthenium, that can control the precise placement and geometry of the double bonds during cross-coupling or metathesis reactions. The goal is to achieve high yields of the desired 2-ethenyl isomer over other potential byproducts.

Catalyst Efficiency: Designing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) to reduce catalyst loading, minimize costs, and simplify purification processes. This involves exploring novel ligand designs that stabilize the active catalytic species and facilitate efficient product formation.

Milder Reaction Conditions: Moving away from harsh reaction conditions, high temperatures, and strong bases is crucial. The development of catalysts that operate effectively at or near room temperature will improve the energy efficiency and functional group tolerance of the synthesis.

Below is a conceptual comparison of potential catalytic systems for future development.

Catalyst SystemTarget SelectivityPotential EfficiencySustainability Focus
Palladium-Based High stereoselectivity in cross-coupling reactions (e.g., Suzuki, Heck).Moderate to high, dependent on ligand design.Focus on low-loading, recyclable catalysts.
Nickel-Based Effective for reductive couplings and reactions with less-activated substrates.High, leveraging cheaper metal.Utilizes a more earth-abundant metal than palladium.
Ruthenium-Based Primarily for olefin metathesis routes to construct the diene system.High atom economy in ring-closing metathesis.Atom-economic reaction pathways.
Iron-Based Cross-coupling reactions with a focus on low toxicity and cost.Emerging, with current challenges in scope and stability.Highly abundant, low-toxicity metal.

Exploration of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, future synthetic strategies for this compound must prioritize sustainability. This involves a holistic approach that considers raw materials, energy consumption, and waste generation.

Prospective research areas include:

Atom-Economic Reactions: Focusing on reactions that maximize the incorporation of atoms from reactants into the final product. Rearrangement reactions, such as the catalyzed 1,3-hydrogen shift of appropriately substituted alkylallenes, represent a perfectly atom-economic, redox-neutral pathway to 1,3-dienes.

Renewable Feedstocks: Investigating biosynthetic pathways or the conversion of biomass-derived platform chemicals to obtain the cyclohexadiene core, reducing reliance on petrochemical sources.

Green Solvents and Conditions: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids. Additionally, exploring mechanochemical or photochemical methods could reduce or eliminate the need for bulk solvents and thermal energy input.

Rational Design of New Materials with Tailored Functionalities and Properties

The conjugated structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials. Its specific geometry and electronic properties could be harnessed to create polymers with unique characteristics.

Future research in this domain will likely involve:

Advanced Polymers: Using this compound as a monomer or co-monomer in polymerization reactions to create synthetic rubbers with tailored thermal and mechanical properties. The cyclic nature of the monomer could impart rigidity and a high glass transition temperature to the resulting polymer.

Photoactive and Electronic Materials: Incorporating the diene into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The defined π-system is crucial for charge transport and light absorption/emission properties.

Functional Coatings and Resins: Exploring its use in Diels-Alder reactions to create cross-linked polymer networks. Such materials could find applications as durable coatings, adhesives, or thermosetting resins with high thermal stability.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of developing selective and efficient synthetic routes can be mitigated by leveraging computational tools. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful allies in chemical synthesis.

Key applications in the context of this compound include:

Reaction Outcome Prediction: Training ML models on vast datasets of known chemical reactions to predict the most likely products, yields, and side reactions for a given set of reactants and conditions. This can significantly reduce the number of trial-and-error experiments needed.

Catalyst Design and Discovery: Using AI algorithms to identify promising new catalyst structures or ligands. By correlating structural features with catalytic activity, ML can guide chemists toward more effective and selective catalysts.

Process Optimization: Employing algorithms to rapidly explore a multidimensional reaction space (e.g., temperature, pressure, concentration, solvent) to identify the optimal conditions for maximizing yield and selectivity, a task that is time-consuming and resource-intensive through traditional experimentation.

The table below illustrates a conceptual framework for an ML model aimed at optimizing the synthesis of this compound.

Input ParametersModel TypePredicted OutputsGoal
Reactant Structures, Catalyst, Ligand, Solvent, TemperatureDeep Neural NetworkProduct Yield (%), Isomer Selectivity (%)Maximize yield of this compound.
Molecular Descriptors of CatalystGradient BoostingTurnover Number (TON)Identify the most efficient and stable catalyst.
Reaction ConditionsBayesian OptimizationOptimal Temperature & PressureMinimize energy consumption while maintaining high yield.

Investigation of Emerging Applications in Niche Chemical Industries

Beyond bulk materials, the unique structure of this compound makes it a candidate for applications in specialty chemical sectors where molecular complexity and precise functionality are paramount.

Future investigations could target:

Pharmaceutical and Agrochemical Synthesis: Using the diene as a scaffold in Diels-Alder cycloadditions to construct complex polycyclic molecules that form the core of bioactive compounds. The ability to form six-membered rings with high stereocontrol is a foundational tool in the synthesis of natural products and drugs.

Fine Fragrances and Flavors: Exploring enzymatic or chemical transformations of the diene to produce compounds with unique sensory properties. The cyclohexadiene motif is present in various natural products, such as safranal.

Specialty Additives: Functionalizing the diene to create additives for fuels or lubricants, where its specific reactivity could be used to enhance performance, stability, or other properties.

Q & A

Q. Table 1: Example Reaction Conditions

MethodConditionsYield RangeKey Challenges
Thermal DA Reaction80°C, toluene, 12h40–60%Competing oligomerization
Metal-Catalyzed CycloadditionPd(OAc)₂, 100°C, DMF55–70%Catalyst sensitivity to O₂

Basic Research: How can spectroscopic techniques (NMR, UV-Vis) characterize this compound?

Methodological Answer:

  • ¹H NMR : The ethenyl group’s protons (δ 4.5–6.5 ppm) and ring protons (δ 5.0–6.0 ppm) exhibit splitting patterns sensitive to substituent orientation. For high-purity samples, coupling constants (e.g., JHH) resolve stereoisomers .
  • UV-Vis Spectroscopy : Conjugated dienes absorb at ~220–280 nm. Substituents like ethenyl shift λmax due to extended π-conjugation. Compare with cyclohexa-1,3-diene (λmax ~245 nm) to quantify electronic effects .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic Peaks/FeaturesStructural Insights
¹H NMRδ 5.2–5.8 (diene protons), δ 5.9–6.5 (ethenyl)Substituent geometry, ring strain
UV-Visλmax 260–270 nm (ε > 10,000 L/mol·cm)Conjugation length, substituent effects

Advanced Research: How does the ethenyl group influence the Diels-Alder reactivity of this compound?

Methodological Answer:
The ethenyl substituent alters electron density and steric hindrance:

  • Electronic Effects : Electron-withdrawing groups (if present) polarize the diene, accelerating DA reactivity. DFT studies (e.g., B3LYP/6-31G*) quantify frontier molecular orbital (FMO) energy gaps to predict regioselectivity .
  • Steric Effects : Substituent position impacts transition-state geometry. For example, axial ethenyl groups in cyclohexa-1,3-diene derivatives increase activation energy by 1.7 kJ/mol compared to equatorial conformers .

Experimental Design Tip : Use variable-temperature NMR to monitor reaction progress and computational modeling (Gaussian or ORCA) to map transition states.

Advanced Research: What conformational equilibria exist in this compound, and how are they experimentally resolved?

Methodological Answer:
The cyclohexa-1,3-diene ring adopts chair-like conformations, with substituent orientation (axial vs. equatorial) influencing stability:

  • Variable-Temperature Circular Dichroism (VT-CD) : Detects conformational energy differences (e.g., ΔG ≈ 1.7 kJ/mol for 5-t-butyl derivatives) via temperature-dependent spectral shifts .
  • Computational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) model substituent effects on ring puckering.

Q. Table 3: Conformational Energy Data

SubstituentΔG (kJ/mol)MethodCitation
5-t-Butyl (equatorial)1.7VT-CD Spectroscopy
2-Ethenyl (axial)Predicted: 2.0–2.5DFT (B3LYP)-

Data Contradiction Analysis: How to resolve discrepancies in reported thermodynamic stability of cyclohexa-1,3-diene derivatives?

Methodological Answer:
Conflicting data (e.g., decomposition temperatures, flash points) arise from varying experimental setups:

  • Calorimetry : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert atmospheres.
  • Comparative Studies : Cross-validate with computational thermochemistry (e.g., G4 method) to reconcile experimental vs. theoretical values. For example, cyclohexa-1,3-diene’s flash point (18.9°C) is sensitive to purity and measurement protocols .

Recommendation : Standardize testing conditions (e.g., ASTM/EU norms) and report purity levels (≥95%) for reproducibility.

Safety & Handling: What PPE and protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements : NIOSH-approved respirators (P95 for particulates), nitrile gloves (EN374 compliance), and flame-resistant lab coats .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to mitigate vapor exposure (flammability limit: 1–10% v/v in air) .

Q. Protocol Checklist :

Conduct risk assessments for exothermic reactions (e.g., DA cycloadditions).

Store under nitrogen at ≤4°C to prevent polymerization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.